molecular formula C8H9ClN2O B1428051 2-Chloro-3-cyclobutoxypyrazine CAS No. 1250943-13-5

2-Chloro-3-cyclobutoxypyrazine

Cat. No.: B1428051
CAS No.: 1250943-13-5
M. Wt: 184.62 g/mol
InChI Key: KTBXVPNWCPMRPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-cyclobutoxypyrazine is an organic compound belonging to the pyrazine family. It is a heterocyclic compound with the molecular formula C9H13ClN2O. This compound is a colorless liquid with a pungent odor and is used in various fields such as medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-cyclobutoxypyrazine typically involves the reaction of 2-chloropyrazine with cyclobutanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-cyclobutoxypyrazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyrazine oxides.

    Reduction Reactions: Reduction can lead to the formation of cyclobutylpyrazine derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar aprotic solvent.

    Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrazines.

    Oxidation Reactions: Products are pyrazine oxides.

    Reduction Reactions: Products are reduced pyrazine derivatives.

Scientific Research Applications

2-Chloro-3-cyclobutoxypyrazine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a DNA binder and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-cyclobutoxypyrazine involves its interaction with molecular targets such as DNA. The compound can bind to DNA, potentially interfering with its replication and transcription processes. This interaction is facilitated by the pyrazine ring, which can intercalate between DNA base pairs, and the chlorine and cyclobutoxy groups, which enhance binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-hydrazinopyrazine: Known for its DNA-binding properties and potential clinical applications.

    2-Chloro-3-methoxypyrazine: Similar in structure but with a methoxy group instead of a cyclobutoxy group, affecting its reactivity and applications.

Uniqueness

2-Chloro-3-cyclobutoxypyrazine is unique due to its cyclobutoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-chloro-3-cyclobutyloxypyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c9-7-8(11-5-4-10-7)12-6-2-1-3-6/h4-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBXVPNWCPMRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)OC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-cyclobutoxypyrazine
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-cyclobutoxypyrazine
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-cyclobutoxypyrazine
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-cyclobutoxypyrazine
Reactant of Route 5
Reactant of Route 5
2-Chloro-3-cyclobutoxypyrazine
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-cyclobutoxypyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.